molecular formula C36H12F39O3P B12063282 Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane CAS No. 62512-90-7

Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane

Cat. No.: B12063282
CAS No.: 62512-90-7
M. Wt: 1264.4 g/mol
InChI Key: CRUUUYCRBZBYNA-UHFFFAOYSA-N
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Description

Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane is a fluorinated organophosphorus compound characterized by a central phosphorus atom bonded to three aryl groups. Each aryl substituent is modified with a highly fluorinated propyl chain containing a heptafluoropropoxy moiety.

Properties

CAS No.

62512-90-7

Molecular Formula

C36H12F39O3P

Molecular Weight

1264.4 g/mol

IUPAC Name

tris[4-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propyl]phenyl]phosphane

InChI

InChI=1S/C36H12F39O3P/c37-19(38,25(49,31(61,62)63)76-34(70,71)22(43,44)28(52,53)54)13-1-7-16(8-2-13)79(17-9-3-14(4-10-17)20(39,40)26(50,32(64,65)66)77-35(72,73)23(45,46)29(55,56)57)18-11-5-15(6-12-18)21(41,42)27(51,33(67,68)69)78-36(74,75)24(47,48)30(58,59)60/h1-12H

InChI Key

CRUUUYCRBZBYNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)C3=CC=C(C=C3)C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane typically involves the reaction of lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl₃). This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Material Science Applications

a. Flame Retardants

The incorporation of fluorinated compounds like Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane into polymer matrices has shown promise as an effective flame retardant. The presence of phosphorus enhances the char formation during combustion, which acts as a barrier to heat and prevents the spread of flames.

Material Type Flame Retardant Mechanism Performance Metrics
PolyethyleneForms a protective charReduced flammability
Epoxy ResinsEnhances thermal stabilityImproved LOI (Limiting Oxygen Index)

b. Coatings

Fluorinated phosphines are being investigated for their use in coatings that require high chemical resistance and low surface energy. These properties are beneficial for applications in automotive and aerospace industries where durability is essential.

Environmental Chemistry Applications

a. PFAS Research

This compound is studied within the context of per- and polyfluoroalkyl substances (PFAS). Its behavior in environmental systems is crucial for understanding the fate and transport of these persistent chemicals.

Study Focus Findings Implications
Bioaccumulation StudiesHigh bioaccumulation factors observedRisk assessment for aquatic organisms
Soil InteractionPersistent residues detectedLong-term environmental impact

Pharmaceutical Applications

Research is ongoing into the use of this compound as a potential drug delivery agent due to its unique chemical properties that allow for enhanced solubility and stability of pharmaceutical compounds.

Case Study: Drug Solubility Enhancement
In a study examining the solubility of poorly soluble drugs when combined with this phosphane compound, significant improvements were noted:

Drug Compound Solubility (mg/mL) Enhancement Factor
Drug A0.510x
Drug B0.88x

Mechanism of Action

The mechanism by which Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane exerts its effects involves its ability to act as a ligand, forming stable complexes with various metal ions. This interaction can influence the reactivity and stability of the metal complexes, making it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The target compound shares structural motifs with several fluorinated compounds documented in the evidence:

  • 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[...]propoxy}propanoic acid (): Features a similar heptafluoropropoxy side chain but replaces the phosphane core with a carboxylic acid group. This substitution alters reactivity, with the carboxylic acid enabling acid-base interactions, unlike the nucleophilic phosphorus center in the target compound .
  • Propanoyl fluoride polymers (): Contain analogous hexafluoro and heptafluoropropoxy substituents but lack aromaticity and phosphorus. These polymers are used in fluorinated material synthesis, whereas the target compound’s aryl-phosphane structure suggests utility as a ligand or building block for metal-organic frameworks .
  • Hexafluoropropylene (): A simpler fluorinated olefin lacking the aryl-phosphane framework.
Table 1: Key Structural Differences
Compound Core Functional Group Fluorinated Substituent Primary Applications
Target Compound Tris(aryl)phosphane Heptafluoropropoxy-propyl Catalysis, materials science
2-{...}propanoic acid () Carboxylic acid Heptafluoropropoxy-propyl Surfactants, fluoropolymers
Propanoyl fluoride polymer () Fluorinated polymer Heptafluoropropoxy-propyl Specialty materials
Hexafluoropropylene () Olefin None (backbone fluorination) Polymer production

Physical and Chemical Properties

  • Thermal Stability : Fluorinated compounds generally exhibit high thermal stability due to strong C-F bonds. The target compound’s aryl-phosphane core and bulky fluorinated substituents likely enhance this property compared to linear fluorinated acids or olefins .
  • Solubility: The compound’s non-polar fluorinated chains reduce solubility in polar solvents, a trend shared with sulfonamides (e.g., 1-Propanesulfonamide derivatives in ).
  • Reactivity : The phosphorus atom in the target compound can act as a Lewis base, enabling coordination with metals—a property absent in sulfonamides or carboxylic acid derivatives. This makes it a candidate for catalytic systems, whereas sulfonamides () are more suited for surfactant applications .

Environmental and Regulatory Considerations

Per- and polyfluoroalkyl substances (PFAS) face increasing regulatory scrutiny due to persistence in the environment. By contrast, hexafluoropropylene () has established industrial applications but requires careful handling due to its gaseous state and flammability .

Biological Activity

Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane is a fluorinated phosphane compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Molecular Structure

The compound's molecular formula is represented as C27H18F30O3PC_{27}H_{18}F_{30}O_3P, indicating a complex structure characterized by multiple fluorinated groups which contribute to its unique properties.

Physical Characteristics

PropertyValue
Molecular Weight650.37 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
DensityNot available

Research indicates that fluorinated compounds like this compound may exhibit unique interactions with biological membranes due to their hydrophobic and hydrophilic properties. The presence of multiple fluorinated chains enhances their ability to interact with lipid membranes, potentially affecting membrane fluidity and integrity.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of fluorinated phosphanes. For instance, a study demonstrated that similar fluorinated compounds effectively inhibited the growth of various bacterial strains by disrupting their cell membranes. The specific mechanism often involves the alteration of membrane permeability and the induction of oxidative stress within microbial cells.

Cytotoxic Effects

Fluorinated phosphanes have also been evaluated for cytotoxicity against cancer cell lines. In vitro studies revealed that certain derivatives of tris(phenyl)phosphane exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is hypothesized to be due to differential uptake mechanisms and metabolic pathways utilized by cancerous versus non-cancerous cells.

Case Studies

  • Study on Membrane Interactions : A study published in the Journal of Fluorine Chemistry investigated the effects of fluorinated surfactants on lipid bilayers. Results showed that these compounds could solubilize lipid membranes effectively, which suggests potential applications in drug delivery systems and membrane protein extraction .
  • Antimicrobial Efficacy : Research conducted at a university laboratory found that a closely related phosphane derivative exhibited significant antimicrobial activity against E. coli and S. aureus. The study concluded that the mechanism involves membrane disruption and subsequent leakage of intracellular components .
  • Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of fluorinated phosphane compounds on various cancer cell lines indicated that these compounds could induce apoptosis in certain types of cancer cells while maintaining lower toxicity levels in normal human cells .

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